meso-Butestrol

Description

Meso-Butestrol (chemical name: 5-(1-phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole) is a synthetic steroidal compound with a meso configuration, indicating a stereochemical arrangement where two stereocenters create an internal plane of symmetry . Nuclear magnetic resonance (NMR) data confirm its complex bicyclic framework, with distinct $ ^1H $ and $ ^{13}C $ NMR peaks in CDCl$_3 $ .

Properties

CAS No. |

2962-14-3 |

|---|---|

Molecular Formula |

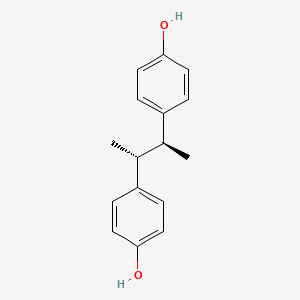

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-[(2S,3R)-3-(4-hydroxyphenyl)butan-2-yl]phenol |

InChI |

InChI=1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12+ |

InChI Key |

GDUYFVYTXYOMSJ-TXEJJXNPSA-N |

SMILES |

CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |

Other CAS No. |

2962-14-3 |

Synonyms |

1,2-bis(4-hydroxyphenyl)butane butestrol butestrol, (R*,R*)-(+)-isomer butestrol, (R*,R*)-(-)-isomer butestrol, (R-(R*,S*))-isomer isobutestrol meso-DMA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Comparisons

Key Insights :

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

Mechanistic Insights :

- This compound : Hypothesized to interact with steroid receptors (e.g., progesterone or estrogen receptors) due to structural parallels with megestrol acetate, though its oxazole moiety may confer unique binding properties .

- Megestrol Acetate: Binds to progesterone receptors, inducing appetite stimulation and anti-inflammatory effects; used in cancer cachexia and endometrial carcinoma .

- Meso-Erythritol : Functions as a low-calorie sweetener with minimal absorption, exerting osmotic effects in the gastrointestinal tract .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.